molecular formula C12H18O3 B14658177 Methyl 2-hydroxyadamantane-1-carboxylate CAS No. 41171-74-8

Methyl 2-hydroxyadamantane-1-carboxylate

Cat. No.: B14658177
CAS No.: 41171-74-8
M. Wt: 210.27 g/mol
InChI Key: SEVMKXVZUKPSMQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the adamantane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxyadamantane-1-carboxylate typically involves the esterification of 2-hydroxyadamantane-1-carboxylic acid. One common method is the reaction of 2-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxyadamantane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxyadamantane-1-carboxylate in biological systems involves its interaction with cellular membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its potential antiviral and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxyadamantane-1-carboxylate is unique due to the presence of both a hydroxyl group and a methyl ester group on the adamantane core. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science .

Properties

CAS No.

41171-74-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10,13H,2-6H2,1H3

InChI Key

SEVMKXVZUKPSMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2O

Origin of Product

United States

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